3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-1-methylpyrazin-2(1H)-one
Description
Properties
IUPAC Name |
3-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-1-methylpyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c1-17-5-4-16-13(14(17)19)18-6-7-20-12-3-2-11(15)8-10(12)9-18/h2-5,8H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVCBKISLTYSIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCOC3=C(C2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-1-methylpyrazin-2(1H)-one typically involves multi-step organic synthesis. A common route starts with the preparation of the benzoxazepine core, followed by the introduction of the fluorine atom and the pyrazinone moiety. Key steps may include:
Formation of Benzoxazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol derivative.
Fluorination: Introduction of the fluorine atom can be done using reagents like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Pyrazinone Formation: The final step involves the formation of the pyrazinone ring, which can be achieved through a condensation reaction with a suitable pyrazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-1-methylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The fluorine atom in the benzoxazepine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. Its structural features suggest possible interactions with various biological targets:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures may exhibit anticancer properties by inhibiting specific cellular pathways involved in tumor growth. For instance, derivatives of oxazepin have shown promise in targeting histone acetyltransferases, which are crucial in cancer progression .
- Antidepressant Effects : Research into related compounds has suggested that they may influence neurotransmitter systems, potentially offering antidepressant effects. This is particularly relevant in the context of developing new treatments for mood disorders .
Biochemical Research
The compound serves as a valuable tool in biochemical research:
- Pathway Inhibition Studies : It can be employed to study the inhibition of specific enzymatic pathways. For example, compounds derived from oxazepin structures are being explored as inhibitors of histone acetyltransferases (HATs), which play significant roles in gene regulation and cellular function .
- Receptor Binding Studies : The unique structure allows for investigations into receptor binding affinities and mechanisms of action. This can help elucidate the roles of various receptors in physiological and pathological processes.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Histone Acetyltransferase Inhibition :
- Neuropharmacological Research :
Mechanism of Action
The mechanism of action of 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-1-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and cellular responses.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Structural Analogues with Benzo-Fused Oxazepine Systems
Key Observations :
- Substituent Effects: The target compound’s pyrazinone group differs from XL388’s aminopyridinyl and methanone moieties, which are critical for mTOR inhibition .
- Fluorine Impact: The 7-fluoro group in the target compound and XL388 may enhance metabolic stability compared to non-fluorinated analogues (e.g., compound 3k in ) .
Heterocyclic Variants: Oxazepine vs. Thiazepine/Oxazinone
Key Observations :
- Ring Size and Fusion: The benzo[f]oxazepine (target) has a different ring fusion (position "f") versus benzo[b]oxazinones (), leading to distinct spatial arrangements and steric profiles .
Pharmacological Analogues: Benzodiazepines vs. Oxazepines
Key Observations :
- Target Specificity: The target compound’s pyrazinone group differentiates it from Methylclonazepam’s benzodiazepinone core, which is associated with GABA receptor modulation .
- Kinase Inhibition Potential: Structural similarities to XL388 () and RMC-5552 () suggest possible kinase or mTOR pathway activity, though substituent variations may alter selectivity .
Biological Activity
3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-1-methylpyrazin-2(1H)-one is a compound that belongs to the oxazepine class of heterocyclic compounds. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a fluorinated oxazepine ring fused to a pyrazinone moiety. This unique configuration may enhance its biological interactions and pharmacological profiles.
| Property | Value |
|---|---|
| IUPAC Name | 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-1-methylpyrazin-2(1H)-one |
| Molecular Formula | C13H12FN2O |
| Molecular Weight | 232.25 g/mol |
| CAS Number | 2034377-88-1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
Anticonvulsant Activity : Preliminary studies indicate that related compounds exhibit anticonvulsant properties through modulation of neurotransmitter systems and ion channels. The compound may act by inhibiting specific kinases involved in neuronal signaling pathways, particularly the TNIK (Traf2- and Nck-interacting protein kinase), which plays a role in the Wnt/β-catenin signaling pathway.
Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are critical for cellular signaling and metabolism. This inhibition can lead to altered cellular responses, which may be beneficial in treating conditions like epilepsy or other neurological disorders .
The compound demonstrates significant biochemical activities:
- Cellular Effects : Studies have shown that it can influence cell proliferation and apoptosis in various cancer cell lines. The modulation of signaling pathways suggests potential applications in oncology .
- Subcellular Localization : The localization within cellular compartments such as the cytoplasm and nucleus is crucial for its action. This localization allows for effective interaction with target proteins involved in gene expression and cell cycle regulation.
Case Studies and Research Findings
Recent research has explored the pharmacological potential of this compound:
- Anticonvulsant Studies : In maximal electroshock (MES) tests, compounds structurally similar to 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-1-methylpyrazin-2(1H)-one showed significant anticonvulsant activity, suggesting that this compound may possess similar effects .
- Cancer Research : A study investigating the effects of related oxazepines on cancer cells revealed that these compounds could induce apoptosis in tumor cells through the activation of caspase pathways. This highlights their potential as therapeutic agents against various cancers .
- Neuroprotective Effects : Research indicates that the compound may provide neuroprotective effects by reducing oxidative stress in neuronal cells, thereby preventing cell death associated with neurodegenerative diseases .
Q & A
Q. What are the established synthetic pathways for this compound, and what critical reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the benzoxazepin core followed by functionalization of the pyrazinone moiety. Acylation under basic conditions (e.g., using triethylamine or pyridine) is critical for introducing substituents to the benzodiazepine-like scaffold . Key steps include:
- Core formation: Cyclization of precursors under reflux in anhydrous solvents (e.g., dichloromethane or THF).
- Fluorine incorporation: Electrophilic fluorination or nucleophilic substitution using KF or Selectfluor®.
- Pyrazinone methylation: Alkylation with methyl iodide in the presence of a base (e.g., NaH).
Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acylation | 2,4-Dichlorobenzoyl chloride, Et₃N, DCM, 0°C → RT | 65–78 | |
| Fluorination | Selectfluor®, MeCN, 60°C, 12h | 52–60 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- Methodological Answer:
- NMR (¹H/¹³C): The fluorine atom at C7 induces distinct splitting patterns in adjacent protons (e.g., aromatic protons on the benzoxazepin ring). Methyl groups on the pyrazinone appear as singlets (~δ 3.2 ppm) .
- HPLC-MS: Used to confirm molecular weight (e.g., [M+H]+ ion) and purity (>95%). Reverse-phase C18 columns with acetonitrile/water gradients are standard .
- X-ray crystallography: Resolves conformational ambiguity in the benzoxazepin ring, particularly the orientation of the fluorine substituent .
Q. What are the common impurities encountered during synthesis, and which analytical methods are recommended for their quantification?
- Methodological Answer: Common impurities include:
- Des-fluoro analogs: Result from incomplete fluorination.
- Oxidation byproducts: E.g., pyrazinone N-oxide derivatives.
- Residual solvents: DCM or THF, quantified via GC headspace analysis.
Table 2: Impurity Profiling Methods
| Impurity Type | Analytical Method | Detection Limit | Reference |
|---|---|---|---|
| Des-fluoro | HPLC-UV (λ = 254 nm) | 0.1% | |
| N-Oxides | LC-MS/MS (MRM mode) | 0.05% |
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate competing side reactions during the acylation step?
- Methodological Answer: Competing side reactions (e.g., over-acylation or hydrolysis) are minimized by:
- Temperature control: Slow addition of acylating agents at 0°C to reduce exothermic side reactions .
- Solvent selection: Anhydrous DCM or THF prevents hydrolysis of acid chlorides.
- Catalytic additives: DMAP (4-dimethylaminopyridine) accelerates acylation, reducing reaction time and byproduct formation . Statistical optimization (e.g., DoE) identifies ideal molar ratios and stirring rates .
Q. What strategies are employed to resolve contradictory data between theoretical and observed NMR spectra?
- Methodological Answer: Discrepancies often arise from dynamic effects (e.g., ring puckering in the benzoxazepin core). Strategies include:
- Variable-temperature NMR: Observing coalescence of split signals at elevated temperatures confirms conformational exchange .
- DFT calculations: Comparing computed chemical shifts (GIAO method) with experimental data validates structural assignments .
- 2D NMR (COSY, NOESY): Resolves overlapping signals; NOESY correlations confirm spatial proximity of the methyl group to the oxazepin oxygen .
Q. How does the fluorine substitution at the 7-position influence the compound’s metabolic stability, and what in vitro models validate this?
- Methodological Answer: Fluorine’s electronegativity reduces metabolic oxidation by cytochrome P450 enzymes. Validation methods include:
- Microsomal stability assays: Incubate with rat/human liver microsomes; measure parent compound depletion via LC-MS. Fluorinated analogs show t₁/₂ > 120 min vs. ~30 min for non-fluorinated analogs .
- Docking studies: Fluorine’s steric and electronic effects improve binding affinity to GABA receptors (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for non-fluorinated analog) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
